1-Chloro-4-[3-(2-ethoxyphenoxy)propylsulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[3-(2-ethoxyphenoxy)propylsulfanyl]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom and a propylsulfanyl group linked to an ethoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[3-(2-ethoxyphenoxy)propylsulfanyl]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-chloro-4-nitrobenzene with 3-(2-ethoxyphenoxy)propylthiol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent chlorination .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[3-(2-ethoxyphenoxy)propylsulfanyl]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens in the presence of catalysts.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted benzene compounds.
Scientific Research Applications
1-Chloro-4-[3-(2-ethoxyphenoxy)propylsulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[3-(2-ethoxyphenoxy)propylsulfanyl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic and Nucleophilic Interactions: The compound can act as an electrophile or nucleophile, depending on the reaction conditions.
Pathways: It can participate in pathways involving aromatic substitution and nucleophilic addition, leading to the formation of different products.
Comparison with Similar Compounds
1-Chloro-4-phenoxybenzene: Similar structure but lacks the propylsulfanyl and ethoxy groups.
1-Chloro-4-[3-(4-ethoxyphenoxy)propylsulfanyl]benzene: Similar structure with a different position of the ethoxy group.
Uniqueness: 1-Chloro-4-[3-(2-ethoxyphenoxy)propylsulfanyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-chloro-4-[3-(2-ethoxyphenoxy)propylsulfanyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO2S/c1-2-19-16-6-3-4-7-17(16)20-12-5-13-21-15-10-8-14(18)9-11-15/h3-4,6-11H,2,5,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVSRRZFIMVADK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.